2-(Aminomethyl)oxazolo[4,5-c]pyridine
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Overview
Description
2-(Aminomethyl)oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O. It features a fused oxazole and pyridine ring system, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This reaction is usually carried out in the presence of phosphorus oxychloride (POCl3) under heating conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Aminomethyl)oxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This interaction can disrupt various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine: This compound is structurally similar and can be synthesized via similar routes.
2-Aminopyrimidine Derivatives: These compounds share similar biological activities and are used in similar applications.
Uniqueness
2-(Aminomethyl)oxazolo[4,5-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H,3,8H2 |
InChI Key |
PCWWGHJKLXHBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)CN |
Origin of Product |
United States |
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